Teideadiol
CAS No.: 24338-63-4
Cat. No.: VC1855178
Molecular Formula: C20H30O2
Molecular Weight: 302.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24338-63-4 |
|---|---|
| Molecular Formula | C20H30O2 |
| Molecular Weight | 302.5 g/mol |
| IUPAC Name | (1R,4S,4aS,10aS)-1-(hydroxymethyl)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-4-ol |
| Standard InChI | InChI=1S/C20H30O2/c1-13(2)14-5-7-16-15(11-14)6-8-17-19(3,12-21)10-9-18(22)20(16,17)4/h5,7,11,13,17-18,21-22H,6,8-10,12H2,1-4H3/t17-,18-,19-,20+/m0/s1 |
| Standard InChI Key | ZQOSPWBIGSWAEY-LWYYNNOASA-N |
| Isomeric SMILES | CC(C)C1=CC2=C(C=C1)[C@@]3([C@@H](CC2)[C@](CC[C@@H]3O)(C)CO)C |
| SMILES | CC(C)C1=CC2=C(C=C1)C3(C(CC2)C(CCC3O)(C)CO)C |
| Canonical SMILES | CC(C)C1=CC2=C(C=C1)C3(C(CC2)C(CCC3O)(C)CO)C |
Introduction
Chemical Structure and Properties
Structural Features
Teideadiol is characterized by its abietane skeleton with the molecular formula C₂₀H₃₀O₂ and a molecular weight of 302.5 g/mol . It features a phenanthrene-type tricyclic framework typical of abietane diterpenes, with two hydroxyl groups at specific positions. The compound possesses four stereogenic centers with the absolute configuration of 1R,4S,4aS,10aS . Its structure includes:
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A phenanthrene-based tricyclic system
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An isopropyl group at C-7
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A hydroxymethyl group at C-1
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A hydroxyl group at C-4
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Methyl groups at C-1 and C-4a positions
Physical and Chemical Properties
Table 1. Physical and Chemical Properties of Teideadiol
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₀H₃₀O₂ | |
| Molecular Weight | 302.5 g/mol | |
| XLogP3-AA | 4.3 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 2 | |
| Exact Mass | 302.224580195 Da | |
| InChI | InChI=1S/C20H30O2/c1-13(2)14-5-7-16-15(11-14)6-8-17-19(3,12-21)10-9-18(22)20(16,17)4/h5,7,11,13,17-18,21-22H,6,8-10,12H2,1-4H3/t17-,18-,19-,20+/m0/s1 | |
| SMILES | CC(C)C1=CC2=C(C=C1)[C@@]3(C@@HC@(C)CO)C |
Natural Sources and Isolation
Botanical Sources
Teideadiol was first isolated from the plant Nepeta teydea, an endemic species of the Lamiaceae family native to the Canary Islands . The compound's name "teideadiol" is derived from the specific epithet of this source plant. The compound is typically extracted from the aerial parts of N. teydea along with other related diterpenes .
Isolation and Purification
The isolation of teideadiol typically involves multiple chromatographic techniques. The general procedure includes:
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Extraction of plant material with organic solvents
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Fractionation using silica gel column chromatography
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Further purification using techniques such as:
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Sephadex LH-20 chromatography
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Reverse-phase HPLC
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Recrystallization
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The identification and structural elucidation of teideadiol have been accomplished through various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry . The 13C NMR spectral data has been particularly valuable in distinguishing teideadiol from other dehydroabietane derivatives .
Chemical Transformations and Derivatives
Microbial Biotransformation
One of the most interesting aspects of teideadiol chemistry is its susceptibility to microbial biotransformation. Studies have demonstrated that when teideadiol is subjected to biotransformation by the fungus Mucor plumbeus, it undergoes hydroxylation at specific positions, leading to the formation of several derivatives :
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2-hydroxy-teideadiol
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7-hydroxy-teideadiol
This biotransformation represents a regioselective process where hydroxylation occurs primarily at the 2-α and 7-α positions . The presence of the 1-alcohol group in teideadiol appears to inhibit 15-hydroxylation, which is observed in the biotransformation of related compounds like dehydroabietanol .
Synthetic Derivatives
Several derivatives of teideadiol have been identified or synthesized, including:
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Teideadiol 18-monoacetate
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Teideadiol 18-malonate
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2-α-hydroxy-teideadiol
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7-α-hydroxy-teideadiol
Table 2. Spectroscopic Data for Teideadiol and Selected Derivatives
| Compound | 13C NMR Key Signals (ppm) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Teideadiol | C-1: 42.1, C-4: 73.2, C-18: 65.3 | C₂₀H₃₀O₂ | 302.5 |
| 2-α-hydroxy-teideadiol | Additional signal at C-2: 72.4 | C₂₀H₃₀O₃ | 318.46 |
| 7-α-hydroxy-teideadiol | Additional signal at C-7: 74.1 | C₂₀H₃₀O₃ | 318.46 |
Chemical Synthesis
Biological Activities
Cytotoxic Activity
Analytical Methods for Identification
Spectroscopic Techniques
Teideadiol can be identified and characterized using several spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been crucial for the structural elucidation of teideadiol. The 13C NMR spectrum of teideadiol shows characteristic signals that help distinguish it from other abietane diterpenes. Some key signals include those corresponding to the hydroxyl-bearing carbons and the positions of methyl substituents .
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of teideadiol. The molecular ion and characteristic fragment ions can be used to confirm its identity and purity.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly reverse-phase HPLC, is commonly used for the separation and purification of teideadiol from plant extracts. Typical conditions include:
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C18 columns
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Mobile phases consisting of methanol/water or acetonitrile/water mixtures
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UV detection at wavelengths around 254-280 nm
Thin-Layer Chromatography (TLC)
TLC can be used for preliminary identification and monitoring of purification processes. Typical visualization methods include:
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UV light detection
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Spraying with 5% H₂SO₄ in ethanol followed by heating
Related Compounds and Structural Analogs
Teideadiol belongs to a larger family of abietane diterpenes, many of which share structural similarities and may exhibit related biological activities. Some of these compounds include:
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Dehydroabietanol (18-hydroxy-dehydroabietane)
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Ferruginol
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Dehydroabietic acid
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Totarol
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Cryptojapanol
These compounds differ primarily in the position and nature of their functional groups, particularly in terms of hydroxylation patterns and oxidation states.
Table 3. Structural Comparison of Teideadiol and Related Abietane Diterpenes
| Compound | Molecular Formula | Key Structural Differences from Teideadiol |
|---|---|---|
| Teideadiol | C₂₀H₃₀O₂ | Hydroxyl groups at C-1 and C-4 positions |
| Dehydroabietanol | C₂₀H₃₀O | Single hydroxyl group at C-18 position |
| Ferruginol | C₂₀H₃₀O | Hydroxyl group at C-12 position |
| Dehydroabietic acid | C₂₀H₂₈O₂ | Carboxylic acid group at C-18 position |
| Totarol | C₂₀H₃₀O | Hydroxyl group at C-14 position |
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